![molecular formula C24H28N4OS B4925328 2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)
2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide
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Overview
Description
2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. Furthermore, it has been found to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation in Alzheimer's disease. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide in lab experiments include its potent anti-cancer and neuroprotective effects. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
For research on 2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide include its potential use in combination therapy with other anti-cancer drugs or neuroprotective agents. It can also be studied for its potential use in other diseases such as diabetes and cardiovascular diseases. Furthermore, its pharmacokinetics and toxicity can be further studied to optimize its therapeutic potential.
Conclusion:
In conclusion, 2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its potent anti-cancer and neuroprotective effects make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Synthesis Methods
The synthesis of 2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide involves the reaction of 2-methylbenzoyl chloride with 1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease. Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-methyl-N-[2-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-18-5-3-4-6-22(18)24(29)26-23-11-14-25-28(23)20-12-15-27(16-13-20)17-19-7-9-21(30-2)10-8-19/h3-11,14,20H,12-13,15-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQQTCAYCZAHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide |
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